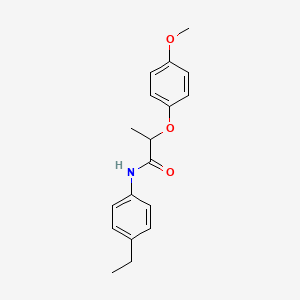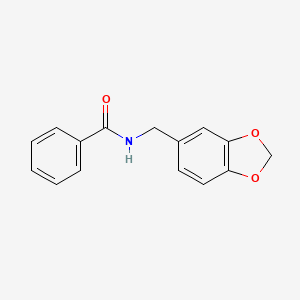![molecular formula C14H19ClN2O2 B5201030 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells. Inhibition of BTK activity has been shown to be effective in the treatment of certain types of lymphomas and leukemias.
作用機序
BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK activity by N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide leads to decreased activation of downstream signaling pathways, resulting in decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include decreased proliferation and increased apoptosis of cancer cells, as well as decreased activation of downstream signaling pathways in B cells.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its relatively short half-life, which may limit its effectiveness in certain types of cancer.
将来の方向性
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide. These include the development of more potent and selective inhibitors of BTK, as well as the investigation of the potential use of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine the potential long-term effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide on the immune system.
合成法
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide involves several steps, including the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2-methylpropanoic acid to form the corresponding amide. The amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with an appropriate amine to form the final product.
科学的研究の応用
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. In vitro studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is a potent inhibitor of BTK activity, leading to decreased proliferation and increased apoptosis of cancer cells. In vivo studies have also shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide is effective in reducing tumor growth in animal models of lymphoma and leukemia.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)14(18)16-11-3-4-13(12(15)9-11)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQATXCMMUWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5200963.png)
![1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)

![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)

![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)